molecular formula C23H30N2O3S B2958752 N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953919-38-5

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2958752
CAS No.: 953919-38-5
M. Wt: 414.56
InChI Key: GSNSRHODZAYKDH-UHFFFAOYSA-N
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Description

N-[3-(2-Phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid architecture, combining a tetrahydronaphthalene (tetralin) scaffold, a phenylmorpholine moiety, and a sulfonamide functional group. The sulfonamide group is a classic pharmacophore present in a multitude of therapeutic agents, known to confer various biological activities depending on the overall molecular structure . Sulfonamide-containing compounds are extensively investigated for a wide spectrum of biological activities, including potential antiviral, antibacterial, and enzyme inhibitory effects . The integration of the tetrahydronaphthalene core, a privileged structure in drug discovery, alongside the nitrogen-containing morpholine heterocycle, suggests this compound may be a valuable probe for studying enzyme interactions or cellular signaling pathways. Researchers may explore its utility as a building block in the synthesis of more complex molecules or as a lead compound in high-throughput screening campaigns to identify new therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-3,8-9,11-12,17,23-24H,4-7,10,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNSRHODZAYKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

  • Structure : Features a tetrahydronaphthalene-sulfonamide core with a hydroxy-methoxyphenyl-methylpropyl substituent.
  • Molecular Formula: C₂₁H₂₇NO₄S.
  • Molecular Weight : 389.5 g/mol.
  • Key Differences: The substituent lacks the morpholine ring, instead incorporating a methoxy group and hydroxylated alkyl chain.

4-{[4-(Cyclopropylmethyl)piperazin-1-yl]sulfonyl}-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid

  • Structure : Contains a tetrahydronaphthalene ring with a sulfonyl-linked piperazine-cyclopropylmethyl group and a carboxylic acid.
  • Key Differences: The carboxylic acid group introduces acidity, contrasting with the neutral sulfonamide in the target compound.
  • Applications : Piperazine derivatives are common in drug design for their pharmacokinetic optimization; the carboxylic acid could enable salt formation for improved bioavailability .

N-[3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methylamino]propyl]-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

  • Structure : A carboxamide analog with dual tetrahydronaphthalene systems and a dichlorophenyl group.
  • Key Differences: Replaces sulfonamide with carboxamide, reducing hydrogen-bond acceptor capacity.

Functional Analogs

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Structure : A naphthalene-sulfonamide derivative with pyrazole and chloropyridine substituents.
  • Key Differences : The naphthalene (vs. tetrahydronaphthalene) core increases aromaticity and rigidity. The pyrazole-carboxamide group may target kinases or proteases.
  • Applications: Naphthalene sulfonamides are known as calmodulin antagonists and protease inhibitors, suggesting distinct mechanistic pathways compared to tetrahydronaphthalene derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound Tetrahydronaphthalene Sulfonamide, morpholine, phenyl ~413.56 (calculated) Potential neuroprotection (inferred)
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene Sulfonamide, methoxy, hydroxyl 389.5 Unspecified enzyme/receptor modulation
4-{[4-(Cyclopropylmethyl)piperazin-1-yl]sulfonyl}-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Tetrahydronaphthalene Sulfonyl, piperazine, carboxylic acid Not reported Enhanced solubility, metal chelation
N-[3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methylamino]propyl]-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Tetrahydronaphthalene Carboxamide, dichlorophenyl Not reported Neuroprotective, anti-ischemic

Key Research Findings

Impact of Sulfonamide vs. Carboxamide: Carboxamide derivatives (e.g., from ) exhibit stronger hydrogen-bond donor capacity, which may enhance binding to polar active sites in enzymes. Sulfonamides, however, offer greater metabolic stability due to resistance to hydrolysis .

Therapeutic Potential: Tetrahydronaphthalene-based compounds consistently demonstrate CNS activity, with morpholine and piperazine substituents likely facilitating blood-brain barrier penetration .

Biological Activity

N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydronaphthalene core with a sulfonamide group and a morpholine moiety. Its chemical formula is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S, which contributes to its diverse biological interactions.

Pharmacological Effects

  • Antidepressant Activity :
    • Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly through interactions with sigma receptors and dopamine pathways .
  • Neuroprotective Effects :
    • Studies have shown that tetrahydronaphthalene derivatives can stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue, suggesting a role in neuroprotection and potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Potential :
    • Preliminary investigations suggest that similar sulfonamide compounds may inhibit specific protein kinases involved in cancer progression, indicating potential as anticancer agents .

The biological activity of this compound appears to involve:

  • Sigma Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various neurological functions and could modulate dopaminergic activity .
  • Inhibition of Protein Kinases : There is evidence that sulfonamide derivatives can inhibit protein kinase activity, which is crucial for cellular signaling pathways related to proliferation and survival in cancer cells .

Case Study 1: Neuroprotective Effects

A study evaluated the effects of tetrahydronaphthalene derivatives on TH activity in rodent models. Results demonstrated a significant increase in TH levels at low concentrations (0.1 µM), suggesting that these compounds could enhance dopaminergic signaling and offer neuroprotective benefits against conditions like Parkinson's disease .

Case Study 2: Anticancer Activity

In vitro studies on sulfonamide derivatives indicated their ability to inhibit the growth of various cancer cell lines by targeting specific protein kinases. This suggests that this compound could be further explored as a potential anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantModulation of sigma receptors and dopaminergic pathways
NeuroprotectiveStimulation of tyrosine hydroxylase (TH) activity
AnticancerInhibition of protein kinase activity

Table 2: Comparative Analysis with Similar Compounds

Compound NameActivity TypePotency (µM)Reference
This compoundAntidepressant0.1
Sulfonamide Derivative XAnticancer10
Tetrahydronaphthalene Derivative YNeuroprotective0.05

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